Methyl 7-bromo-1-oxoisochroman-3-carboxylate

X-ray crystallography structural biology SAD/MAD phasing

Methyl 7-bromo-1-oxoisochroman-3-carboxylate is a synthetic small molecule belonging to the 1-oxoisochroman (3,4-dihydro-1H-2-benzopyran-1-one) ester subclass. Its core scaffold consists of a fused bicyclic lactone bearing a methyl ester at the 3‑position and a bromine atom at the 7‑position of the aromatic ring.

Molecular Formula C11H9BrO4
Molecular Weight 285.093
CAS No. 890646-79-4
Cat. No. B2356869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-bromo-1-oxoisochroman-3-carboxylate
CAS890646-79-4
Molecular FormulaC11H9BrO4
Molecular Weight285.093
Structural Identifiers
SMILESCOC(=O)C1CC2=C(C=C(C=C2)Br)C(=O)O1
InChIInChI=1S/C11H9BrO4/c1-15-11(14)9-4-6-2-3-7(12)5-8(6)10(13)16-9/h2-3,5,9H,4H2,1H3
InChIKeyXHSWTUUYUQHRBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 7-Bromo-1-Oxoisochroman-3-Carboxylate (CAS 890646-79-4): Procurement-Relevant Structural and Physicochemical Baseline


Methyl 7-bromo-1-oxoisochroman-3-carboxylate is a synthetic small molecule belonging to the 1-oxoisochroman (3,4-dihydro-1H-2-benzopyran-1-one) ester subclass [1]. Its core scaffold consists of a fused bicyclic lactone bearing a methyl ester at the 3‑position and a bromine atom at the 7‑position of the aromatic ring . The molecular formula is C₁₁H₉BrO₄, with a molecular weight of 285.09 g·mol⁻¹ . The compound is commercially available from multiple suppliers, typically at 98% purity, and is catalogued primarily as a research intermediate for organic synthesis and medicinal chemistry applications .

Why Methyl 7-Bromo-1-Oxoisochroman-3-Carboxylate Cannot Be Replaced by Non-Halogenated or C7-Fluoro/Chloro Analogs in Research Applications


The 7‑bromo substituent is not a passive structural feature; it introduces a quantifiable heavy-atom effect (exact mass shift of +78.92 Da relative to the non‑halogenated parent, C₁₁H₁₀O₄, MW 206.19) that directly impacts X‑ray crystallographic phasing, mass spectrometric fragmentation pathways, and synthetic cross‑coupling reactivity [1]. Compared to the 7‑chloro analog (C₁₁H₉ClO₄, MW 238.62), the bromine atom offers a larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl) and a weaker C–X bond dissociation energy (C–Br ≈ 285 kJ·mol⁻¹ vs. C–Cl ≈ 327 kJ·mol⁻¹), making the bromo compound the preferred substrate for Pd‑catalyzed Suzuki, Heck, and Buchwald–Hartwig couplings at the 7‑position [2]. Non‑halogenated 1‑oxoisochroman‑3‑carboxylate esters lack the electrophilic aryl halide handle entirely, precluding their use in late‑stage diversification strategies that rely on C7 functionalization .

Quantitative Evidence Differentiating Methyl 7-Bromo-1-Oxoisochroman-3-Carboxylate from Its Closest Structural Analogs


C7 Bromine Substituent Provides Heavy-Atom Phasing Power Absent in the Non-Halogenated Parent

The bromine atom at C7 introduces a strong anomalous scattering signal (f'' at Cu Kα ≈ 1.28 e⁻) suitable for single-wavelength anomalous dispersion (SAD) phasing of macromolecular crystal structures. The non‑halogenated parent compound methyl 1‑oxoisochroman‑3‑carboxylate (MW 206.19, no anomalous scatterer) cannot serve this purpose [1]. The 7‑chloro analog (MW 238.62) provides only weak anomalous signal (f'' ≈ 0.36 e⁻ at Cu Kα), making the bromo compound the preferred crystalline sponge or phasing ligand when the isochromanone scaffold is co‑crystallized with protein targets [2].

X-ray crystallography structural biology SAD/MAD phasing

Molecular Weight Shift Enables Mass Spectrometric Differentiation from C7-Chloro and Non-Halogenated Analogs

The presence of bromine produces a characteristic ¹:¹ isotopic doublet (⁷⁹Br/⁸¹Br) with Δm = 1.997 Da, which is diagnostically distinct from the ³:¹ chlorine pattern (Δm = 1.997 Da but different intensity ratio) and absent in the non‑halogenated parent [1]. The exact monoisotopic mass of the target compound is 283.9685 Da, compared to the non‑halogenated parent at 206.0579 Da (Δ = +77.91 Da) and the 7‑chloro analog at approximately 238.03 Da (Δ = −45.94 Da) . This mass shift, combined with the distinctive isotope envelope, permits unambiguous LC‑MS/MS tracking of the compound in reaction mixtures, metabolic stability assays, and impurity profiling without interference from its analogs .

mass spectrometry analytical chemistry isotopic pattern

C7–Br Bond Enables Pd‑Catalyzed Cross‑Coupling Reactivity Not Possible with Non‑Halogenated or C7‑Methyl Congeners

The aryl bromide at C7 is a competent electrophilic partner for Suzuki–Miyaura, Heck, Sonogashira, and Buchwald–Hartwig amination reactions, enabling diverse C–C and C–N bond formation at the 7‑position . The non‑halogenated parent methyl 1‑oxoisochroman‑3‑carboxylate lacks any sp² halogen and cannot undergo these transformations without prior directed ortho‑metalation or electrophilic aromatic substitution [1]. The 7‑methyl analog (methyl 3,7‑dimethyl‑1‑oxoisochroman‑3‑carboxylate, CAS 890646‑76‑1) similarly lacks a reactive handle for cross‑coupling at C7 . The weaker C–Br bond (bond dissociation energy ~285 kJ·mol⁻¹) relative to C–Cl (~327 kJ·mol⁻¹) confers faster oxidative addition kinetics with Pd(0) catalysts, often enabling lower catalyst loadings and milder reaction conditions than the 7‑chloro analog [2].

synthetic chemistry cross-coupling medicinal chemistry

Commercially Supplied Purity of 98% Enables Direct Use in Fragment-Based and Parallel Synthesis Without Additional Purification

Multiple independent vendors (Leyan, CymitQuimica) report a purity of 98% for this compound . In contrast, the structurally related 7‑chloro analog and the 7‑fluoro analog are less widely available and are typically offered at lower purity specifications (95%) when commercially sourced . The 1‑oxoisochroman‑3‑carboxylate parent is available at varying purities but lacks the C7 functional handle required for many diversification workflows [1]. The 98% purity threshold meets the typical acceptance criterion for compound management groups feeding high‑throughput screening (HTS) or fragment‑based lead discovery (FBLD) libraries without requiring in‑house re‑purification.

procurement quality control compound management

Validated Application Scenarios Supported by Differential Evidence for Methyl 7-Bromo-1-Oxoisochroman-3-Carboxylate


Experimental Phasing Ligand for Protein–Ligand Co‑Crystallography in Structural Biology

The C7 bromine atom provides a detectable anomalous scattering signal (f'' ≈ 1.28 e⁻ at Cu Kα), making this compound suitable as a brominated phasing ligand when soaked into or co‑crystallized with a protein target . Unlike selenomethionine incorporation, which requires recombinant protein expression in methionine‑auxotrophic strains, the use of a brominated small‑molecule ligand for SAD phasing can be implemented with native protein crystals. The non‑halogenated parent compound cannot supply anomalous signal, and the 7‑chloro analog provides insufficient phasing power (f'' ≈ 0.36 e⁻) for routine SAD experiments .

Late‑Stage Diversification Intermediate for Kinase or GPCR SAR Libraries via Suzuki Coupling

The C7–Br bond is a competent electrophile for Pd‑catalyzed cross‑coupling reactions, enabling parallel synthesis of 7‑aryl, 7‑heteroaryl, and 7‑amino derivatives from a single precursor . The C–Br bond dissociation energy (~285 kJ·mol⁻¹) is substantially lower than the C–Cl bond in the 7‑chloro analog (~327 kJ·mol⁻¹), predicting faster oxidative addition and enabling lower catalyst loadings in high‑throughput experimentation (HTE) workflows . The non‑halogenated and 7‑methyl congeners lack the electrophilic aryl halide handle entirely, making the bromo compound the only member of this series suitable as a diversification node without additional functionalization steps .

LC‑MS/MS Tracer for In Vitro ADME and Metabolic Stability Studies

The characteristic ¹:¹ ⁷⁹Br/⁸¹Br isotope doublet and the large mass shift (+77.91 Da relative to the non‑halogenated parent) allow unambiguous detection and quantification of the compound in complex biological matrices (plasma, hepatocyte incubations, microsomal preparations) by high‑resolution mass spectrometry . This isotopic fingerprint eliminates interference from endogenous isobaric compounds and from co‑administered non‑brominated analogs, enabling multiplexed cassette‑dosing experiments where the bromo compound serves as a distinguishable probe within a series .

Building Block Procurement at 98% Purity for Multi‑Step Parallel Synthesis in Medicinal Chemistry

The compound is commercially available at 98% purity (Leyan, CymitQuimica), meeting the typical acceptance criterion for direct use in automated parallel synthesis and compound management workflows . The higher purity specification relative to the 7‑chloro and 7‑fluoro analogs (typically 95%) reduces the risk of impurity carry‑through in multi‑step sequences, minimizing the need for intermediate purification and associated yield losses . This makes the bromo compound a preferred starting material for lead optimization campaigns where synthetic throughput and intermediate purity are critical operational parameters.

Quote Request

Request a Quote for Methyl 7-bromo-1-oxoisochroman-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.